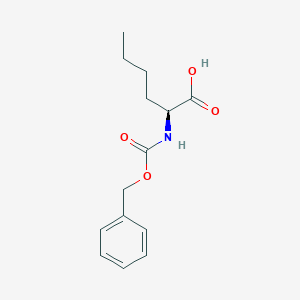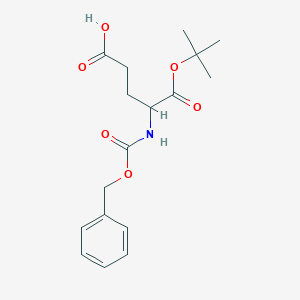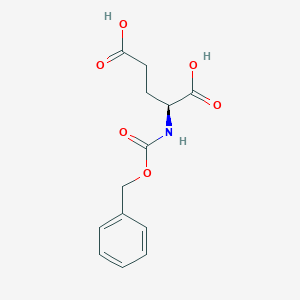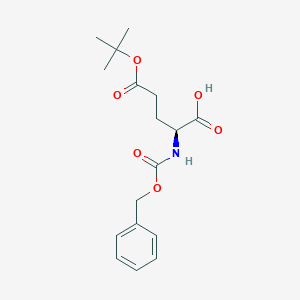
Z-His-NH2
Vue d'ensemble
Description
Z-His-NH2, also known as Nα-[(Benzyloxy)carbonyl]-L-histidinamide , is a chemical compound with the molecular formula C14H16N4O3 . It has an average mass of 288.302 Da and a monoisotopic mass of 288.122253 Da .
Synthesis Analysis
The synthesis of this compound involves the reaction of Carbamic acid, [2-azido-1-(1H-imidazol-4-ylmethyl)-2-oxoethyl]-, phenylmethyl ester . In addition, it has been used in the construction of Ag3PO4/UiO-66-NH2 Z-Scheme Heterojunction with Enhanced Photocatalytic Activity .Molecular Structure Analysis
This compound has a defined stereo center . Its structure includes a benzyl group, an amino group, an imidazole ring, and a carbamate group .Chemical Reactions Analysis
This compound can participate in nucleophilic addition reactions . For example, it can react with a carbonyl to form a hydrazone, a mechanism similar to that of imine formation .Physical And Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3, a boiling point of 662.1±55.0 °C at 760 mmHg, and a vapor pressure of 0.0±2.0 mmHg at 25°C . It has 7 hydrogen bond acceptors, 4 hydrogen bond donors, and 7 freely rotating bonds .Mécanisme D'action
Target of Action
Z-His-NH2, also known as Nα-[(Benzyloxy)carbonyl]-L-histidinamide
Mode of Action
It’s known that the histidine residue in this compound plays a versatile role in protein interactions . The imidazole side chain of histidine can form various types of interactions, including cation-π interactions, π-π stacking interactions, hydrogen-π interactions, and coordinate interactions with metallic cations . These interactions can lead to changes in the structure and function of the target proteins.
Biochemical Pathways
For instance, it’s involved in protein interactions and can be a key residue in enzyme catalytic reactions
Pharmacokinetics
The size of nanoparticles like this compound can influence their biodistribution and biological activities . For instance, nanoparticles of different sizes were found to demonstrate size-dependent and tissue-specific effects . More research is needed to outline the specific ADME properties of this compound and their impact on its bioavailability.
Result of Action
It’s known that histidine, a component of this compound, can play multiple roles in molecular interactions, often being the key residue in enzyme catalytic reactions . These interactions can lead to changes in the structure and function of the target proteins, potentially affecting cellular processes.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the photocatalytic performance of similar compounds has been found to be enhanced by improving the transfer and separation efficiency of photogenerated carriers by building optimized heterojunctions . Moreover, the relative humidity in the air was found to be a key factor affecting the photocatalytic removal of NO
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Z-His-NH2 in lab experiments is its stability and solubility in aqueous solutions. It can also be easily synthesized and purified using standard techniques. However, this compound has some limitations, such as its potential toxicity at high concentrations and its limited ability to penetrate cell membranes.
Orientations Futures
There are several future directions for research on Z-His-NH2. One direction is to investigate its potential as a therapeutic agent for various diseases, such as cancer and cardiovascular disease. Another direction is to explore its role in modulating the immune system and its potential for use in immunotherapy. Additionally, research can focus on developing new methods for labeling and imaging this compound to enable more precise tracking of biological processes.
Conclusion
In conclusion, this compound is a peptide that is synthesized in the laboratory for scientific research purposes. It has various scientific research applications, such as studying the structure and function of proteins and investigating enzyme activity. This compound acts as a chelator, an antioxidant, and a modulator of the immune system. It has several advantages and limitations for lab experiments, and there are several future directions for research on this compound.
Applications De Recherche Scientifique
Élimination photocatalytique de NO
Z-His-NH2 a été utilisé dans le développement d'une hétérojonction UiO-66-NH2/Bi2MoO6 à schéma Z direct avec une structure de type nanofleur. Cette structure a été utilisée pour étudier l'effet de l'humidité relative sur l'élimination photocatalytique de NO . L'hétérojonction optimisée a montré un taux d'élimination de NO de 71,6% à une concentration de NO de 1,07 mg·m−3 (humidité relative = 10%), et la génération de NO2 n'était que de 1,1% .
Évolution photocatalytique de l'hydrogène
this compound a été utilisé dans le développement de photocatalyseurs à schéma Z UiO-66-NH2@Au@CdS. Ces photocatalyseurs ont été utilisés pour maximiser l'évolution photocatalytique de l'hydrogène en utilisant des liaisons fonctionnalisées par des amines . Le taux de génération de H2 le plus élevé obtenu était de 39,5 µmol h−1, ce qui est 2,18 fois plus élevé que celui des photocatalyseurs à schéma Z construits par UiO-66 .
Réhabilitation de la pollution environnementale
this compound a été utilisé dans le développement de structures métallo-organiques (MOF) et de structures organiques covalentes (COF). Ces structures ont été prouvées comme des catalyseurs efficaces pour l'évolution photocatalytique de l'hydrogène (H2) . Cette application est particulièrement importante pour la réhabilitation de la pollution environnementale .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Z-His-NH2, being a derivative of histidine, shares many of its biochemical properties. Histidine is known for its versatility in molecular interactions due to its unique molecular structure . It can participate in various types of interactions, including cation-π interactions, π-π stacking interactions, and hydrogen-π interactions . These interactions are crucial for the role of this compound in biochemical reactions.
Cellular Effects
The cellular effects of this compound are not well-studied. Given its structural similarity to histidine, it may influence cell function in similar ways. Histidine is known to interact with various proteins and enzymes, influencing cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The exact molecular mechanism of this compound is not well-understood. It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially influencing enzyme activity and gene expression. This is based on the known properties of histidine, which can act as a proton acceptor, making it a key residue in enzyme catalytic reactions .
Metabolic Pathways
This compound is likely to be involved in metabolic pathways related to histidine metabolism. Histidine is part of the shikimic acid pathway, which is involved in the biosynthesis of aromatic compounds .
Propriétés
IUPAC Name |
benzyl N-[1-amino-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c15-13(19)12(6-11-7-16-9-17-11)18-14(20)21-8-10-4-2-1-3-5-10/h1-5,7,9,12H,6,8H2,(H2,15,19)(H,16,17)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLVGCKUYWFCKIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC2=CN=CN2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00305128 | |
| Record name | benzyl N-[1-amino-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00305128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16706-41-5 | |
| Record name | NSC169177 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169177 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | benzyl N-[1-amino-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00305128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















